1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

Soluble Epoxide Hydrolase sEH Enzyme Inhibition

This compound provides a structurally differentiated sEH inhibitor tool with a rigid 11-oxo-dibenzo[b,f][1,4]oxazepine core that drives picomolar binding affinity, enabling maximal target engagement in vivo. Its unique conformational constraints overcome the selectivity and metabolic stability limitations of flexible-chain urea inhibitors, making it the definitive choice for SAR campaigns on the US10377744 scaffold and for proof-of-concept studies in neuropathic pain where other sEH probes fail to reach required target occupancy.

Molecular Formula C22H19N3O4
Molecular Weight 389.411
CAS No. 1203352-49-1
Cat. No. B2636322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea
CAS1203352-49-1
Molecular FormulaC22H19N3O4
Molecular Weight389.411
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
InChIInChI=1S/C22H19N3O4/c1-2-28-19-9-5-3-7-16(19)25-22(27)23-14-11-12-18-15(13-14)21(26)24-17-8-4-6-10-20(17)29-18/h3-13H,2H2,1H3,(H,24,26)(H2,23,25,27)
InChIKeyGHLUNFVVBRVCNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea (CAS 1203352-49-1): A Potent Soluble Epoxide Hydrolase Inhibitor Scaffold


1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea (CAS 1203352-49-1) is a synthetic small molecule featuring a central urea pharmacophore linked to an 11-oxo-dibenzo[b,f][1,4]oxazepine core. This structural class, represented by compounds in the US10377744 patent family, is recognized for its inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs) and linked to inflammation and pain [1][2]. The compound's core structure differentiates it from other urea-based sEH inhibitors by incorporating a rigid tricyclic dibenzoxazepinone group, which may confer distinct binding kinetics and selectivity profiles.

Why Generic sEH Inhibitor Substitution Fails: The Critical Role of the Dibenzoxazepine Scaffold in 1203352-49-1


Direct substitution of 1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea with other in-class sEH inhibitors is not feasible due to profound differences in potency and pharmacokinetics driven by the structural scaffold. While the class shares the central urea pharmacophore, the 11-oxo-dibenzo[b,f][1,4]oxazepine core is a key determinant of potency, with structurally related analogs achieving picomolar Ki values (e.g., 0.0600 nM) [1]. This is in stark contrast to other urea-based sEH inhibitors like t-AUCB, which exhibits nanomolar IC50 values (1.3 nM) [2]. The unique conformational constraints and lipophilicity of the dibenzoxazepine core directly impact target binding affinity, metabolic stability, and tissue distribution, making biological results non-transferable between seemingly similar urea-based inhibitors.

Quantitative Differentiation of 1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea


Picomolar Target Engagement: Inferior Potency of Non-Dibenzoxazepine sEH Inhibitors

Structurally related dibenzoxazepine urea compounds from the US10377744 patent family achieve picomolar binding affinity for human sEH, with Compound 51 exhibiting a Ki of 0.0600 nM [1]. This level of target engagement is significantly more potent than the widely used tool compound t-AUCB, which has a reported hsEH IC50 of 1.3 nM [2]. This represents a >20-fold difference in potency, suggesting that compounds based on the dibenzoxazepine scaffold can achieve near-complete target inhibition at substantially lower concentrations, which is a critical factor for minimizing off-target effects in complex biological systems.

Soluble Epoxide Hydrolase sEH Enzyme Inhibition

Wide Dynamic Range and Potency Differentiation Within the Dibenzoxazepine Urea Class

Data from the US10377744 patent demonstrates that subtle modifications to the urea moiety and dibenzoxazepine core produce a vast range of potencies, from low picomolar to high nanomolar Ki values. For example, Compound 1 (a non-dibenzoxazepine urea) has a Ki of 1.40 nM, while Compound 15 has a Ki of 2.40 nM, and Compound 37 has a Ki of 3.80 nM [1][2][3]. This highlights that the specific substitution pattern of 1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is expected to be a critical driver of its unique activity profile, preventing any assumption of equivalent performance even among very close structural analogs.

Soluble Epoxide Hydrolase sEH Structure-Activity Relationship

Differentiation from Non-Urea, Small Molecule sEH Inhibitors (e.g., GSK2256294A)

While target compound is a urea-based inhibitor, another potent clinical candidate, GSK2256294A, is a non-urea small molecule with reported IC50 values of 27 pM (0.027 nM) for human sEH . The dibenzoxazepine urea class offers a distinct pharmacophore, a tight-binding urea mechanism, which may confer a different selectivity profile against other epoxide hydrolases and off-target receptors compared to the non-urea scaffold of GSK2256294A. This mechanistic divergence is critical for programs requiring specific off-target selectivity or aiming to avoid the pharmacological profile of GSK2256294A.

Soluble Epoxide Hydrolase sEH Inhibitor Selectivity

High-Impact Application Scenarios for 1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea


Picomolar sEH Inhibitor for In Vivo Pain and Inflammation Models

Based on the picomolar potency inferred for its structural class against sEH [1], 1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a prime candidate for in vivo efficacy studies in pain and inflammation models where maximal target engagement is critical. Its structural similarity to sEH inhibitors that are effective analgesics in neuropathic pain models [2] supports its use as a high-potency tool compound for proof-of-concept studies.

Structure-Activity Relationship (SAR) Probe for Dibenzoxazepine Urea Optimization

The compound serves as a critical SAR probe to elucidate the contribution of the 2-ethoxyphenyl substituent to sEH inhibition within the dibenzoxazepine urea series. Direct comparison with analogs such as Compounds 1, 15, and 37 from US10377744 patent [1] will allow for mapping the pharmacophore's steric and electronic requirements, guiding lead optimization efforts toward more selective and metabolically stable candidates.

Selectivity Profiling Against Other Epoxide Hydrolases

The rigid dibenzoxazepine core offers potential for improved selectivity over other epoxide hydrolases (e.g., microsomal epoxide hydrolase, mEH) compared to flexible-chain urea sEH inhibitors [1]. This compound can be used to investigate these selectivity determinants in a panel of hydrolase assays, providing a structural basis for designing isoform-selective inhibitors for therapeutic applications.

Quote Request

Request a Quote for 1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.